molecular formula C19H17N3O4 B6348023 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354934-02-3

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6348023
CAS RN: 1354934-02-3
M. Wt: 351.4 g/mol
InChI Key: RJDTZVXFRZJEPW-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-BDPP, is a synthetic molecule that is used in a variety of scientific research applications. It is a member of the benzodioxol-pyrimidine class of compounds, and has a wide range of potential applications due to its unique properties. The synthesis of 4-BDPP is relatively straightforward, and is easily synthesized in a laboratory setting.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-amino-3-(3,4-dimethoxyphenyl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine, which has potential applications in the field of medicinal chemistry. Additionally, it has been used as a model compound for the study of the photophysical properties of aromatic amines, and has been used to study the conformational properties of aromatic amines in the solid state. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been used as a ligand for the synthesis of coordination compounds, which have potential applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not well understood, as it is a relatively new compound. However, it is believed that it interacts with biological targets in a similar manner to other benzodioxol-pyrimidine compounds. It is believed to interact with receptors in the cell membrane, which can lead to changes in cell signaling pathways. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is believed to interact with enzymes, which can lead to changes in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine are not well understood, as it is a relatively new compound. However, it is believed that it may have some potential therapeutic applications due to its ability to interact with biological targets. For example, it has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, it has been shown to have some anti-inflammatory activity, which could potentially be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its relatively low cost. Additionally, it is relatively easy to synthesize in a laboratory setting, making it an attractive option for researchers. However, one of the main limitations of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is that its mechanism of action is not yet fully understood. Additionally, due to its relatively recent discovery, there is limited information available on its biochemical and physiological effects.

Future Directions

There are a number of potential future directions for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. One potential direction is the further exploration of its mechanism of action, as this could lead to a better understanding of its potential therapeutic applications. Additionally, further research could be done on its biochemical and physiological effects, which could lead to the development of potential therapeutic agents. Additionally, further research could be done on its use as a reagent in the synthesis of other compounds, as this could lead to the development of new compounds with potential therapeutic applications. Finally, further research could be done on the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine as a ligand for the synthesis of coordination compounds, which could lead to the development of new materials with potential applications in catalysis and materials science.

Synthesis Methods

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is relatively straightforward, and can be achieved in a few simple steps. The first step is the conversion of 2H-1,3-benzodioxole to its corresponding nitrile. This can be accomplished by reacting the benzodioxole with a mixture of hydroxylamine hydrochloride and sodium nitrite in acetic acid. The nitrile is then reacted with 3,4-dimethoxyphenylmagnesium bromide in the presence of sodium iodide to form a Grignard reagent. This Grignard reagent is then reacted with pyrimidine to form the desired product, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-23-15-5-3-11(7-17(15)24-2)13-9-14(22-19(20)21-13)12-4-6-16-18(8-12)26-10-25-16/h3-9H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDTZVXFRZJEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

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